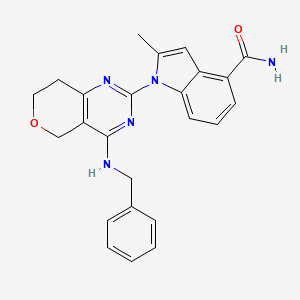
CB-5083
概述
科学研究应用
CB-5083 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学领域,它被用作研究蛋白质降解和稳态机制的工具。在生物学领域,this compound 被用来研究 p97 AAA ATPase 在各种细胞过程中的作用。 在医学领域,它已显示出作为治疗多发性骨髓瘤和其他癌症的治疗剂的潜力,通过诱导细胞凋亡和破坏蛋白质稳态来实现 . 此外,this compound 正被探索用于治疗神经退行性疾病和其他与蛋白质聚集相关的疾病 .
作用机制
CB-5083 通过选择性抑制 p97 AAA ATPase 发挥作用,p97 AAA ATPase 是蛋白质周转的关键调节因子。抑制 p97 会导致泛素化蛋白积累,诱导未折叠蛋白反应和细胞凋亡。 这种作用机制在癌细胞中特别有效,癌细胞严重依赖蛋白质稳态来存活 . This compound 还影响转录因子 Nrf1 的逆向易位,该因子在暴露于蛋白酶体抑制剂后转录蛋白酶体亚基基因 .
安全和危害
CB-5083 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . This compound failed its phase I clinical trials due to an unexpected off-target effect .
未来方向
CB-5083 has demonstrated broad antitumor activity in various tumor models . It has robust activity against multiple myeloma cell lines and a number of in vivo multiple myeloma models . This compound potently diminished the viability of AML cell lines and primary CD34+ blasts obtained from patients . Despite its promising anticancer activity, this compound failed its phase I clinical trials due to an unexpected off-target effect, which necessitates further improvement of the inhibitor . The data show that this compound displays a dose-dependent but reversible inhibitory action on phosphodiesterase-6, an essential enzyme in retinal photoreceptor function, but no long-term consequences on retinal function or structure . These results warrant re-evaluation of this compound as a clinical therapeutic agent .
生化分析
Biochemical Properties
CB-5083 plays a crucial role in biochemical reactions by selectively inhibiting the p97 AAA ATPase through its D2 site with an IC50 of 11 nM . The compound interacts with several biomolecules, including enzymes and proteins involved in protein degradation pathways. This compound inhibits the ATPase activity of p97, leading to the accumulation of poly-ubiquitinated proteins and the retention of endoplasmic reticulum-associated degradation substrates . This inhibition triggers the unfolded protein response, ultimately leading to cancer cell death .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In multiple myeloma cell lines and patient-derived cells, this compound induces the accumulation of ubiquitinated proteins, activates the unfolded protein response, and triggers apoptosis . The compound disrupts protein homeostasis, leading to cell death in cancer cells. Additionally, this compound has been shown to decrease the viability of acute myeloid leukemia cells and disrupt STAT5 signaling . These effects highlight the potential of this compound as a therapeutic agent for various cancers.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the p97 AAA ATPase. This compound inhibits p97 by binding to its D2 ATPase domain, preventing the hydrolysis of ATP and disrupting the protein degradation process . This inhibition leads to the accumulation of misfolded proteins and the activation of the unfolded protein response, ultimately resulting in apoptosis . This compound also affects the retro-translocation of the transcription factor Nrf1, which transcribes proteasome subunit genes following exposure to proteasome inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Chronic treatment with this compound in mouse models has shown that the compound is well-tolerated and can ameliorate muscle pathology associated with VCP disease . The stability and degradation of this compound have been studied, with findings indicating that the compound has good metabolic stability in mouse liver microsomes and hepatocytes . Long-term use of this compound has been shown to reduce VCP-associated pathology biomarkers, such as elevated TDP-43 and p62 levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving VCP patient-derived myoblast cells and a mouse model of VCP disease, chronic administration of this compound at moderate doses was well-tolerated and improved muscle pathology . The maximum tolerated dosage of this compound in mice was determined to be 15 mg/kg, with no significant adverse effects observed . Higher doses of this compound may lead to toxic effects, as observed in previous oncology clinical trials .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system and autophagy pathways . This compound modulates the expression of proteins in the autophagy pathways, leading to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response . These interactions highlight the role of this compound in regulating protein homeostasis and cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is orally bioavailable and can be administered through oral routes . This compound displays high specificity and potency, making it an excellent candidate for testing the hypothesis that normalization of upregulated protein degradation pathways can be achieved . The transport and distribution of this compound within cells are influenced by its interactions with transporters and binding proteins involved in protein degradation pathways .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target, the p97 AAA ATPase. This compound inhibits p97, which is present in different subcellular locations, including the nucleus and cytoplasm . The compound’s activity and function are influenced by its localization within these compartments. This compound’s inhibition of p97 leads to the accumulation of misfolded proteins and the activation of the unfolded protein response, ultimately resulting in apoptosis .
准备方法
CB-5083 是通过一系列化学反应合成的,这些反应涉及对 p97 AAA ATPase 的 D2 位点进行选择性抑制。合成路线通常涉及使用各种试剂和催化剂来实现所需的化学结构。 工业生产方法侧重于优化化合物的产量和纯度,通常涉及多个纯化步骤以确保最终产品符合所需规格 .
化学反应分析
CB-5083 经历多种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化反应可能生成 this compound 的氧化衍生物,而还原反应可能生成化合物的还原形式 .
相似化合物的比较
CB-5083 在选择性抑制 p97 AAA ATPase 方面具有独特性。 类似化合物包括其他 p97 抑制剂,例如 CB-5339 和各种蛋白酶体抑制剂,如硼替佐米、卡非佐米和伊沙佐米 . 虽然这些化合物也靶向蛋白质降解途径,但 this compound 对 p97 AAA ATPase 的特异性使其独树一帜,提供了独特的机制和潜在的治疗益处 .
属性
IUPAC Name |
1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-15-12-18-17(22(25)30)8-5-9-21(18)29(15)24-27-20-10-11-31-14-19(20)23(28-24)26-13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-14H2,1H3,(H2,25,30)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDALZZCKQFLGJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1C3=NC4=C(COCC4)C(=N3)NCC5=CC=CC=C5)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022542 | |
| Record name | CB-5083 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1542705-92-9 | |
| Record name | CB-5083 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1542705929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CB-5083 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CB-5083 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CB-5083 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/591IV6UL6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of CB-5083?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of the p97 ATPase, also known as valosin-containing protein (VCP). []
Q2: How does this compound interact with p97?
A2: this compound acts as an ATP-competitive inhibitor, specifically targeting the ATP-binding site of the D2 domain of p97. [, ]
Q3: What are the downstream consequences of p97 inhibition by this compound?
A3: Inhibition of p97 by this compound disrupts several crucial cellular processes related to protein homeostasis. These include:
- Accumulation of Ubiquitinated Proteins: this compound treatment leads to a significant build-up of poly-ubiquitinated proteins within cells. [, , , , ]
- Disruption of Endoplasmic Reticulum-Associated Degradation (ERAD): this compound blocks ERAD, causing the accumulation of misfolded proteins in the endoplasmic reticulum (ER). [, , , , ]
- Inhibition of Autophagy: this compound can also inhibit autophagy, another crucial cellular degradation pathway. [, , ]
Q4: Are there specific pathways or proteins affected by this compound-mediated p97 inhibition?
A4: Yes, studies have identified several pathways and proteins affected by this compound, including:
- Disruption of STAT5 Signaling: this compound treatment disrupts STAT5 signaling, leading to decreased levels of key STAT5 target proteins like BCL-xL and PIM-2. []
- Activation of Caspase Cascade: this compound induces apoptosis through the activation of caspases, including the ER-resident caspase-4. [, ]
- Upregulation of CHOP, GRP78, and NOXA: In vivo pharmacodynamic studies show that this compound elevates the expression of CHOP, GRP78 (markers of the UPR), and NOXA (a pro-apoptotic protein). []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C23H20N4O3, and its molecular weight is 400.43 g/mol. This information, while not directly provided in the abstracts, can be found in other publicly available resources.
Q6: Are there studies on the stability of this compound under various conditions?
A7: While the provided abstracts do not detail specific stability studies, they mention that this compound is orally bioavailable, implying good stability under physiological conditions. [, , , , , ] Further, researchers have developed methods to assess K48 poly-ubiquitin accumulation in whole blood as a pharmacodynamic biomarker, suggesting that this compound, or its active metabolites, are stable enough in biological matrices to allow for measurement. []
Q7: Does this compound have any catalytic properties?
A7: this compound is an enzyme inhibitor and does not possess inherent catalytic properties. It functions by binding to and inhibiting the enzymatic activity of p97, preventing its ATPase function.
Q8: Have computational methods been used to study this compound?
A9: Yes, the abstract for paper [] mentions an "in silico screen" that identified the 7-azaindole core as a potential pharmacophore, which was further optimized into GND-135, a novel p97 inhibitor. This suggests the use of computational chemistry in designing and refining p97 inhibitors.
Q9: How do modifications to the this compound structure affect its activity?
A9: Several studies have investigated the SAR of this compound:
- D2 Domain Selectivity: this compound exhibits selectivity for the D2 ATPase domain of p97. [, , ] Mutations within or near the D2 ATPase binding site reduce this compound's potency, indicating the importance of this interaction. []
- Resistance Mutations: Mutations in p97, particularly within the D1-D2 linker region (e.g., P472L) and the D2 domain, can confer resistance to this compound. [, ]
- Development of Next-Generation Inhibitors: Researchers used structural information from this compound bound to p97 and PDE6 (its off-target) to design GND-135, a novel inhibitor with improved target selectivity and reduced PDE6 binding. []
Q10: What formulation strategies have been explored for this compound?
A11: The abstract for paper [] mentions using nanoformulations of this compound to improve drug delivery and potentially circumvent off-target effects. They propose using hydrophobic porphyrin cores with PEGylated lipid-soluble micelles for pH-sensitive drug release within the acidic tumor microenvironment.
Q11: Is there information on the environmental impact of this compound?
A11: The provided research abstracts do not discuss the environmental impact or degradation of this compound.
Q12: What is known about the pharmacokinetic profile of this compound?
A13: Research indicates that this compound is orally bioavailable in preclinical models and exhibits favorable exposure in vivo. [, , , , ] Studies have also demonstrated rapid and sustained accumulation of K48 poly-ubiquitin in tumor xenografts after a single oral administration of this compound, highlighting its ability to engage its target and elicit a pharmacodynamic response. [, ] Additionally, researchers have developed a quantitative method to detect K48 poly-ubiquitin accumulation in whole blood as a pharmacodynamic biomarker, allowing for the monitoring of target engagement in preclinical and clinical settings. []
Q13: Has this compound demonstrated efficacy in preclinical models of cancer?
A13: Yes, this compound has shown significant anti-tumor activity in a wide range of preclinical cancer models, including:
- Multiple Myeloma: this compound effectively inhibits tumor growth in various multiple myeloma models, including subcutaneous xenografts, disseminated ortho-metastatic disease models, and the Vk*Myc genetically engineered mouse model. [, , , ]
- Acute Myeloid Leukemia (AML): this compound shows potent anti-leukemic activity in vitro and in vivo, inducing disease regression in a xenograft model using the FLT3-ITD+ MV4-11 cell line. [, ]
- Solid Tumors: this compound demonstrates anti-tumor activity against various solid tumor models, including colon cancer and pancreatic cancer. [, , , , ]
Q14: What is the efficacy of this compound against drug-resistant cancer cells?
A14: Studies have shown that this compound can overcome drug resistance in certain contexts:
- Proteasome Inhibitor (PI) Resistance in Multiple Myeloma: this compound remains effective against myeloma cell lines with acquired PI resistance. [, ] This is attributed to its distinct mechanism of action, which involves targeting p97 upstream of the proteasome, thus circumventing resistance mechanisms associated with direct proteasome inhibition.
- Cytarabine Resistance in AML: this compound exhibits potent activity against cytarabine-resistant AML cell lines and primary cells from refractory patients, suggesting its potential in relapsed/refractory AML. []
Q15: What are the mechanisms of resistance to this compound?
A17: The primary mechanism of acquired resistance to this compound is through mutations in p97. Specific mutations within the D1-D2 linker region (e.g., P472L) and the D2 ATPase domain have been shown to confer resistance to this compound and other p97 inhibitors. [, , , , , ] These mutations may alter the binding affinity of this compound to p97 or affect the enzyme's activity, thereby reducing the drug's efficacy.
Q16: Does cross-resistance exist between this compound and other p97 inhibitors?
A18: Yes, cross-resistance can occur between this compound and other p97 inhibitors, particularly those that share the same mechanism of action (e.g., ATP-competitive inhibitors). For instance, the P472L mutation, identified in this compound-resistant cells, also confers resistance to other ATP-competitive p97 inhibitors. []
Q17: What is known about the safety profile of this compound?
A19: While preclinical studies suggested that this compound was generally well-tolerated, Phase I clinical trials were halted due to dose-limiting ocular toxicity, particularly photophobia and dyschromatopsia. [, ] This toxicity was attributed to the off-target inhibition of PDE6, an enzyme crucial for phototransduction in the retina. [, , ]
Q18: Are there strategies to improve the delivery of this compound to specific targets?
A20: Yes, researchers are exploring nanoformulations of this compound to enhance tumor targeting and potentially mitigate off-target effects. [] One approach involves using pH-sensitive pegylated cross-linked nanoparticles designed to release the drug preferentially within the acidic tumor microenvironment. [] This strategy aims to reduce systemic exposure and minimize off-target toxicity.
Q19: What biomarkers have been explored for this compound?
A21: K48 poly-ubiquitin accumulation has emerged as a key pharmacodynamic biomarker for assessing this compound's target engagement. [] Researchers have developed methods to quantify K48 poly-ubiquitin levels in various matrices, including tumor tissues and whole blood, providing a means to monitor p97 inhibition in preclinical models and potentially in patients. []
Q20: What analytical techniques have been used to study this compound?
A20: The research abstracts highlight several analytical methods used to characterize the effects of this compound and investigate its mechanism of action:
- Western Blotting: This technique is widely employed to assess changes in protein expression levels, such as the accumulation of poly-ubiquitinated proteins, ER stress markers (CHOP, GRP78), and apoptotic markers (e.g., cleaved caspase-3) following this compound treatment. [, , , , , ]
- Flow Cytometry: Researchers have utilized flow cytometry to measure K48 poly-ubiquitin levels in whole blood and circulating multiple myeloma cells, providing a translational assay for monitoring p97 inhibition in clinical settings. []
- RNA Sequencing (RNASeq): RNASeq analysis has been used to identify gene expression changes induced by this compound treatment in AML cells, revealing significant upregulation of genes involved in the unfolded protein response, protein biosynthesis, and other ubiquitin-related pathways. []
- Quantitative Mass Spectrometry: This technique has been employed to assess the effects of this compound on the cellular ubiquitin-modified proteome and to investigate changes in protein synthesis and degradation rates. [, ]
- Cell Viability Assays: Various cell-based assays, such as MTT assays, trypan blue exclusion assays, and clonogenic assays, have been used to evaluate the cytotoxic effects of this compound on cancer cell lines and primary patient samples. [, , , , ]
Q21: What are the key historical milestones in the development of p97 inhibitors like this compound?
A21: The development of this compound represents a significant milestone in the field of p97 inhibition for cancer therapy:
- Target Identification and Validation: p97 emerged as a potential target for cancer therapy based on its crucial roles in protein homeostasis and the observation that its overexpression is associated with increased tumor cell proliferation and survival. [, ]
- Discovery of First-in-Class Inhibitors: The identification and development of this compound as a potent and selective p97 inhibitor marked a significant breakthrough. []
- Preclinical Proof-of-Concept: Extensive preclinical studies demonstrated the anti-tumor efficacy of this compound in various cancer models, including those resistant to conventional therapies. [, , , , ]
- Ongoing Research and Development: Despite the setback with this compound, research on p97 inhibitors continues, with efforts focused on developing next-generation compounds with improved safety and efficacy profiles. [, , ]
Q22: What are the potential cross-disciplinary applications of p97 inhibitors like this compound?
A22: While the provided research primarily focuses on cancer therapy, p97's involvement in various cellular processes makes it a relevant target for other diseases:
- Neurodegenerative Diseases: p97 mutations are implicated in neurodegenerative disorders like inclusion body myopathy (IBM) and amyotrophic lateral sclerosis (ALS). [, , ] Modulating p97 activity with small molecules could offer therapeutic avenues for these currently incurable diseases.
- Viral Infections: Studies have shown that VCP/p97 plays a critical role in the life cycle of certain viruses, including Japanese encephalitis virus (JEV) and Zika virus. [, ] This suggests that p97 inhibitors could have antiviral applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


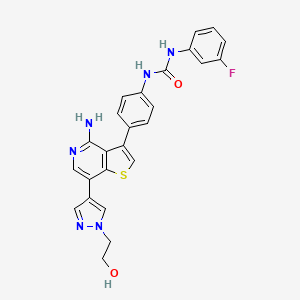
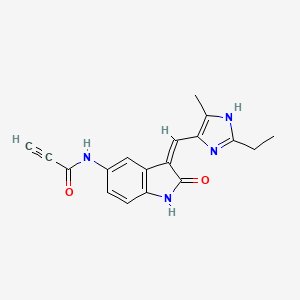
![ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate](/img/structure/B612195.png)
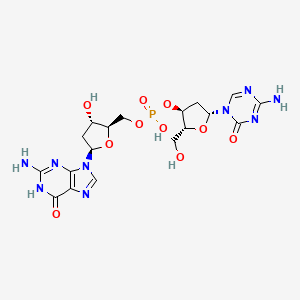
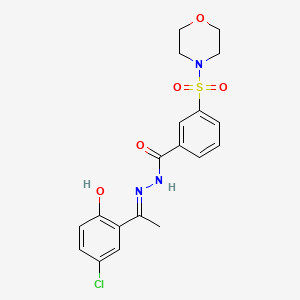
![(R,Z)-5-((2-(3-aminopiperidin-1-yl)-[1,1'-biphenyl]-3-yl)methylene)thiazolidine-2,4-dione](/img/structure/B612199.png)
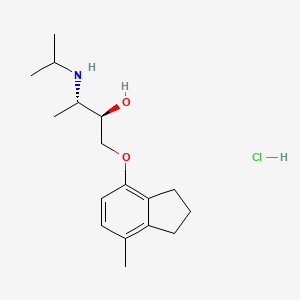
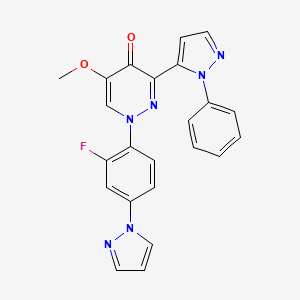
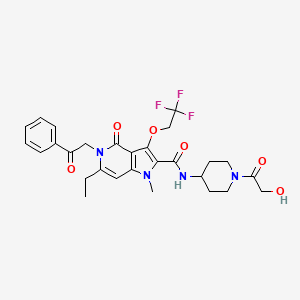
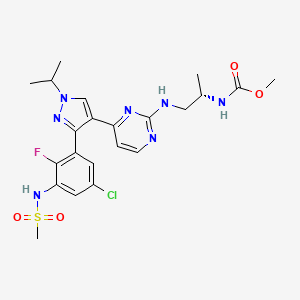
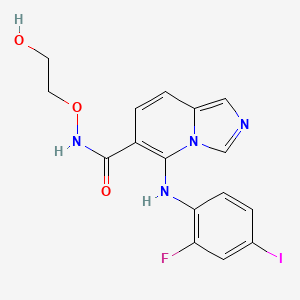
![Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-](/img/structure/B612208.png)


